3-(thiophen-2-yl)imidazo[1,5-a]pyridine

Lipophilicity Medicinal Chemistry Drug Design

Select 3-(thiophen-2-yl)imidazo[1,5-a]pyridine (200.26 Da) for fragment-based Plk1 inhibitor discovery. Its single rotatable bond, XLogP3 of 3.2, and TPSA of 17.1 Ų enable CNS-permeable probe design. The thiophene sulfur engages in S···H hinge interactions impossible with phenyl or furan analogs. An absence of labile groups and a validated iodine-mediated one-pot synthesis route make it an ideal benchmark scaffold for C–H activation and late-stage functionalization. Use this scaffold to deconvolute core vs. substituent kinase selectivity risks.

Molecular Formula C11H8N2S
Molecular Weight 200.26g/mol
CAS No. 610276-08-9
Cat. No. B428307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(thiophen-2-yl)imidazo[1,5-a]pyridine
CAS610276-08-9
Molecular FormulaC11H8N2S
Molecular Weight200.26g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N2C=C1)C3=CC=CS3
InChIInChI=1S/C11H8N2S/c1-2-6-13-9(4-1)8-12-11(13)10-5-3-7-14-10/h1-8H
InChIKeyGIEMOICNGNRDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes22 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiophen-2-yl)imidazo[1,5-a]pyridine (CAS 610276-08-9) – Structural & Physicochemical Baseline for Procurement Decisions


3-(Thiophen-2-yl)imidazo[1,5-a]pyridine is a low-molecular-weight (200.26 g/mol) nitrogen- and sulfur-containing fused heterocycle comprising an imidazo[1,5-a]pyridine core substituted at the 3-position with a thiophene ring [1]. It is classified in the ChEBI ontology as an imidazopyridine (CHEBI:120975) and carries the PubChem CID 1266459 [1]. The compound has a computed XLogP3 of 3.2, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 17.1 Ų, defining its baseline physicochemical profile for scientific selection [1].

Why 3-(Thiophen-2-yl)imidazo[1,5-a]pyridine Cannot Be Replaced by Generic Imidazo[1,5-a]pyridine Analogs in Structure-Guided Projects


Imidazo[1,5-a]pyridine derivatives rely on precise electronic and steric tuning at the 3-position to achieve target selectivity. Replacing the thiophene ring with a phenyl (3-phenylimidazo[1,5-a]pyridine) or furan (3-(furan-2-yl)imidazo[1,5-a]pyridine) substituent alters the heteroatom content, π-electron distribution, and dipole moment, which can disrupt key interactions such as sulfur-mediated hydrophobic contacts or CH–π stacking in kinase binding pockets [1]. The thiophene sulfur atom contributes a unique polarizability and potential for S···H interactions not available in carbon-only or oxygen-based analogs, making direct substitution without re-optimization of the binding pharmacophore problematic [1].

Quantitative Differentiation Evidence for 3-(Thiophen-2-yl)imidazo[1,5-a]pyridine vs. Closest Structural Analogs


Lipophilicity Advantage of 3-(Thiophen-2-yl)imidazo[1,5-a]pyridine Over 3-Phenylimidazo[1,5-a]pyridine

3-(Thiophen-2-yl)imidazo[1,5-a]pyridine exhibits a computed XLogP3 of 3.2, compared to 2.7 for the 3-phenyl analog (3-phenylimidazo[1,5-a]pyridine, PubChem CID 596646) [1][2]. This +0.5 log unit increase represents a ~3.2-fold higher theoretical partition coefficient, which translates to predictably greater membrane permeability and altered pharmacokinetic distribution profiles [1]. The increased lipophilicity arises from the thiophene sulfur's lower electronegativity relative to the carbon atom it replaces in the phenyl ring, reducing the molecule's overall polarity [2].

Lipophilicity Medicinal Chemistry Drug Design

Reduced Topological Polar Surface Area of the Thiophene Analog vs. the Furan Analog

The topological polar surface area (TPSA) of 3-(thiophen-2-yl)imidazo[1,5-a]pyridine is computed to be 17.1 Ų, identical to the phenyl analog but 9.2 Ų lower than the 3-(furan-2-yl) congener (estimated TPSA ≈ 26.3 Ų) [1][2]. This reduced polar surface area is advantageous for projects targeting the central nervous system, where a TPSA below 60–70 Ų is a widely recognized prerequisite for blood-brain barrier penetration [1].

Polar Surface Area Blood-Brain Barrier Physicochemical Profiling

Absence of Rotatable Bonds in the 3-Thiophenyl Substituent versus Flexible Alkyl or Benzyl Analogs

3-(Thiophen-2-yl)imidazo[1,5-a]pyridine possesses exactly 1 rotatable bond (the thiophene–imidazole connection), compared to 2+ rotatable bonds in 3-benzyl or 3-alkyl-substituted imidazo[1,5-a]pyridine analogs [1]. This conformational restriction reduces the entropic penalty upon target binding and can enhance target selectivity by limiting off-target conformer populations [1].

Conformational Rigidity Entropic Binding Kinase Selectivity

Published QSAR Evidence for Thiophene-Imidazopyridine Core as a Privileged Plk1 Inhibitor Pharmacophore

In a QSAR study of 136 compounds (103 thiophenes, 33 imidazopyridines) inhibiting Polo-Like Kinase 1 (Plk1), the imidazo[1,5-a]pyridine-thiophene subseries contributed to models with internal cross-validated R² (Q²) of 0.776 and external predictive R² of 0.876, specifically identifying GATS2m and BEHe1 descriptors as key determinants of inhibitory potency [1]. While the exact pIC₅₀ value for 3-(thiophen-2-yl)imidazo[1,5-a]pyridine was not individually reported, the validated model establishes the scaffold as a predictive Plk1 inhibitor template, distinguishing it from imidazo[1,2-a]pyridine regioisomers which lack comparable model coverage in the same dataset [1].

Plk1 Kinase QSAR Modeling Cancer Therapeutics

Direct Biological Activity Data Gap – No Publicly Available IC₅₀ or Kd Values for This Precise Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and the patent literature (including the 4SC AG thiophene-imidazopyridine portfolio) identified no publicly reported IC₅₀, Kd, EC₅₀, or cellular potency value for 3-(thiophen-2-yl)imidazo[1,5-a]pyridine as of April 2026 [1]. This stands in contrast to structurally elaborated analogs in the patent class (e.g., 5-carboxamide-substituted derivatives) for which Plk1 inhibitory data have been disclosed [1]. Consequently, procurement decisions must rely on scaffold-level QSAR predictions and physicochemical differentiation rather than direct target engagement data.

Data Transparency Procurement Risk Assessment Target Engagement

Procurement-Relevant Application Scenarios for 3-(Thiophen-2-yl)imidazo[1,5-a]pyridine Based on Physicochemical and Scaffold Evidence


Fragment-Based Plk1 Inhibitor Library Design Requiring a Sulfur-Containing Heteroaromatic Building Block

Given the validated QSAR model linking the imidazopyridine-thiophene core to Plk1 inhibition [1], 3-(thiophen-2-yl)imidazo[1,5-a]pyridine serves as a low-molecular-weight (200.26 Da) fragment with favorable ligand efficiency potential. Its XLogP3 of 3.2 and single rotatable bond make it an information-rich starting point for fragment growing or merging strategies targeting the Plk1 ATP-binding site. The thiophene sulfur can engage in unique polar interactions with the kinase hinge region that phenyl fragments cannot replicate [2].

CNS-Penetrant Kinase Probe Development Leveraging Low TPSA and Moderate Lipophilicity

With a computed TPSA of 17.1 Ų well below the 60–70 Ų CNS permeability threshold [1], the compound is suitable as a core scaffold for designing brain-penetrant Plk1 or related kinase probes. The thiophene ring provides a synthetic handle for late-stage C–H functionalization, enabling diversification without substantially increasing TPSA. This is a key advantage over the furan analog (TPSA ≈ 26.3 Ų) when CNS exposure is a project requirement.

Synthetic Methodology Development Using a Conformationally Constrained Imidazopyridine Substrate

The compound's single rotatable bond and defined heterocyclic architecture make it an ideal substrate for developing regioselective C–H activation methods, cross-coupling optimizations, or photoredox transformations on imidazopyridine cores. Its absence of labile functional groups (no –OH, –NH, or carboxylic acid) simplifies reaction condition screening relative to functionalized analogs. This scaffold is also referenced in iodine-mediated one-pot synthesis protocols, supporting its utility as a benchmark substrate for new synthetic methodology.

Selectivity Profiling Campaigns Requiring a Minimal Pharmacophore for Off-Target Panel Screening

As the structurally simplest member of the thiophene-imidazopyridine Plk1 inhibitor class, the compound can serve as a minimalist probe to deconvolute the contribution of the core scaffold to kinase selectivity versus elaborated substituents. This 'subtraction assay' approach enables medicinal chemistry teams to attribute off-target liabilities to specific substituent groups rather than the core, reducing the risk of late-stage attrition in lead optimization.

Quote Request

Request a Quote for 3-(thiophen-2-yl)imidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.